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Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class (Qol
fungicides), which functions by inhibiting mitochondrial respiration in fungi.[1] This inhibition
occurs through the blockage of electron transfer at the Quinone outside (Qo) site of the
cytochrome bcl complex (Complex I1).[2][3] The widespread use of Trifloxystrobin has led to
the development of resistance in various fungal pathogens, posing a significant threat to
effective disease management.[4][5] Understanding the mechanisms of resistance and having
robust protocols to study them are crucial for developing effective resistance management
strategies and for the discovery of new fungicides.

The primary mechanism of resistance to Trifloxystrobin is a target-site modification in the
mitochondrial cytochrome b (cytb) gene.[3] Point mutations, most notably a glycine to alanine
substitution at codon 143 (G143A) and a phenylalanine to leucine substitution at codon 129
(F129L), are known to confer high and moderate levels of resistance, respectively.[3][6] This
document provides a comprehensive set of protocols for the phenotypic and molecular
characterization of Trifloxystrobin resistance in fungi.

Data Presentation

Table 1: Fungicide Sensitivity (EC50 Values) of Fungal Isolates to Trifloxystrobin
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Mycelial Spore

. L Growth Germinati Resistanc cytb
Isolate ID  Species Origin
EC50 on EC50 e Level Genotype
(ng/mL) (ng/mL)
Example ) B G143,
WT-1 Field A 0.05 0.02 Sensitive
spp. F129
Example ) Highly A143,
RES-1 Field B >100 >50 )
spp. Resistant F129
Example ) Moderately G143,
RES-2 Field C 5.2 25 _
spp. Resistant L129

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of
the fungal growth or spore germination. Resistance level is categorized based on the
resistance factor (RF = EC50 of test isolate / EC50 of sensitive wild-type isolate).

Table 2: Molecular Characterization of Trifloxystrobin Resistance

F129L Mutation

cytb Gene G143A Mutation .
Isolate ID . (Allele-Specific
Sequencing Result (PCR-RFLP)
PCR)
Wild-type (GGT at
WT-1 codon 143, TTC at Negative Negative

codon 129)

G143A mutation (GCT . )
RES-1 Positive Negative
at codon 143)

F129L mutation (CTT ] N
RES-2 Negative Positive
at codon 129)

Experimental Protocols
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Phenotypic Characterization of Resistance

This protocol determines the EC50 value of Trifloxystrobin based on the inhibition of fungal
mycelial growth.

Materials:

Pure fungal cultures

o Potato Dextrose Agar (PDA) medium

» Trifloxystrobin (technical grade)

o Dimethyl sulfoxide (DMSO) or acetone

 Sterile Petri dishes (90 mm)

 Sterile cork borer (5 mm diameter)

e |ncubator

Calipers or ruler

Procedure:

e Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Trifloxystrobin in DMSO
or acetone.

e Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

e Fungicide Amendment: Add appropriate volumes of the Trifloxystrobin stock solution to the
molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 pg/mL).
Also, prepare a control plate with the solvent (DMSO or acetone) at the same concentration
as the highest fungicide concentration plate.

e Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

¢ Inoculation: From the margin of an actively growing fungal culture (3-7 days old), take a 5
mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the
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center of each fungicide-amended and control plate.

 Incubation: Incubate the plates in the dark at the optimal temperature for the specific fungus
(e.g., 25°C).

o Data Collection: When the fungal colony in the control plate has reached approximately two-
thirds of the plate diameter, measure two perpendicular diameters of the colony on each
plate.

o Data Analysis:

o Calculate the mean diameter for each concentration.

o Determine the percentage of mycelial growth inhibition for each concentration relative to
the control using the formula: Inhibition (%) = [(Diameter of control - Diameter of
treatment) / Diameter of control] x 100

o Use a statistical software (e.g., R, GraphPad Prism) to perform a probit or logistic
regression analysis to calculate the EC50 value.

This protocol determines the EC50 value of Trifloxystrobin based on the inhibition of fungal
spore germination.

Materials:

e Fungal culture producing abundant spores

o Sterile distilled water

 Trifloxystrobin stock solution (as in Protocol 1.1)

e Microscope slides or multi-well plates

¢ Hemocytometer

e Microscope

e Humid chamber
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Procedure:

e Spore Suspension Preparation: Flood the surface of a sporulating fungal culture with a small
volume of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20). Gently
scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through
sterile cheesecloth to remove mycelial fragments.

e Spore Concentration Adjustment: Adjust the spore concentration to 1 x 1075 spores/mL using
a hemocytometer.

o Fungicide Dilutions: Prepare a series of Trifloxystrobin dilutions in sterile distilled water
from the stock solution (e.g., 0, 0.001, 0.01, 0.1, 1, 10 pg/mL).

 Incubation: Mix equal volumes of the spore suspension and the fungicide dilutions. Pipette a
drop of each mixture onto a microscope slide or into the well of a multi-well plate. Place the
slides or plates in a humid chamber to prevent drying.

 Incubation: Incubate at the optimal temperature for spore germination for a period
determined by the fungal species (typically 12-24 hours).

o Data Collection: Using a microscope, examine at least 100 spores per replicate for
germination. A spore is considered germinated if the germ tube is at least half the length of
the spore.

o Data Analysis:
o Calculate the percentage of spore germination for each concentration.
o Determine the percentage of germination inhibition relative to the control.

o Calculate the EC50 value as described in Protocol 1.1.

Molecular Characterization of Resistance

This protocol describes a common method for extracting high-quality genomic DNA from fungal
mycelium for use in PCR-based assays.

Materials:
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» Fungal mycelium (from liquid or plate culture)

e Liquid nitrogen

e Mortar and pestle

o DNA extraction buffer (e.g., CTAB buffer)

e Phenol:chloroform:isoamyl alcohol (25:24:1)

e Chloroform:isoamyl alcohol (24:1)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

 RNase A (10 mg/mL)

e Microcentrifuge and tubes

Procedure:

Mycelium Harvest: Harvest fungal mycelium from a liquid culture by filtration or scrape it from
the surface of an agar plate.

e Cell Lysis: Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a pre-
chilled mortar and pestle.

o Extraction: Transfer the powdered mycelium to a microcentrifuge tube containing pre-
warmed DNA extraction buffer. Vortex thoroughly and incubate at 65°C for 60 minutes.

e Purification:

o Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion, and
centrifuge at 12,000 x g for 10 minutes.

o Transfer the upper aqueous phase to a new tube.
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o Repeat the extraction with chloroform:isoamyl alcohol.

DNA Precipitation:

o To the final aqueous phase, add 0.7 volumes of ice-cold isopropanol and mix gently.
Incubate at -20°C for at least 30 minutes.

o Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
Washing and Resuspension:

o Wash the DNA pellet with ice-cold 70% ethanol and air dry briefly.
o Resuspend the DNA in TE buffer.

RNase Treatment: Add RNase A to a final concentration of 100 pg/mL and incubate at 37°C
for 30 minutes.

Quantification and Quality Check: Determine the DNA concentration and purity using a
spectrophotometer (A260/A280 ratio should be ~1.8).

This protocol amplifies a fragment of the cytb gene encompassing the codons associated with

Trifloxystrobin resistance.

Materials:

Fungal genomic DNA

PCR primers flanking the resistance mutation sites (e.g., targeting codons 129 and 143)
Taq DNA polymerase and reaction buffer

dNTPs

Thermal cycler

Agarose gel electrophoresis equipment
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Primer Design: Primers should be designed based on conserved regions of the fungal cytb
gene. Published primers for specific fungal groups can be used as a starting point. For
example, primers targeting the region containing codons 129 and 143 are commonly used.[7]

[8]
Example Primer Set:
e Forward Primer (Cytb-F): 5-TATGTTTTCTATGCAGGATCT-3'

» Reverse Primer (Cytb-R): 5'-GGTAATAGTAATAGCGGTAGGA-3' (Note: These are example
primers and may need optimization for different fungal species.)

PCR Reaction Mix (50 pL):

Component Final Concentration
10x PCR Buffer 1x

dNTPs 200 uM each

Forward Primer 0.5 uM

Reverse Primer 0.5 uM

Taq DNA Polymerase 1.25 units

Genomic DNA 50-100 ng
Nuclease-free water to 50 pL

Thermal Cycling Conditions:
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Step Temperature Time Cycles
Initial Denaturation 95°C 5 min 1
Denaturation 95°C 30 sec 35
Annealing 55°C 30 sec

Extension 72°C 1 min

Final Extension 72°C 10 min 1

Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification
of a single band of the expected size.

The amplified cytb gene fragment can be analyzed for resistance mutations using several
methods:

» DNA Sequencing: This is the most definitive method to identify known and novel mutations.
The purified PCR product is sent for Sanger sequencing, and the resulting sequence is
compared to a wild-type reference sequence.

o PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): The G143A mutation creates
or abolishes a restriction site for a specific enzyme (e.g., Fnu4HI or Satl). Digesting the PCR
product with the appropriate enzyme will produce different fragment patterns for sensitive
and resistant isolates.

o Allele-Specific PCR (AS-PCR): This method uses primers that are specific to either the wild-
type or the mutant allele, allowing for rapid screening of a large number of isolates.[9][10]

o Real-Time PCR with Allele-Specific Probes: This quantitative method can not only detect the
presence of resistance mutations but also determine the proportion of resistant alleles in a
mixed population.[1][11]
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Caption: Experimental workflow for studying Trifloxystrobin resistance.
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Caption: Mechanism of action of Trifloxystrobin and resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development and field testing of fungicide anti-resistance strategies, with particular
reference to strobilurin Qol group of fungicides | AHDB [ahdb.org.uk]

. protocols.io [protocols.io]
. researchgate.net [researchgate.net]

. apsjournals.apsnet.org [apsjournals.apsnet.org]

. apsjournals.apsnet.org [apsjournals.apsnet.org]

2
3
4
o 5. researchgate.net [researchgate.net]
6
7. apsjournals.apsnet.org [apsjournals.apsnet.org]
8.

Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula
taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation -
PMC [pmc.ncbi.nim.nih.gov]

e 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

e 10. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to
Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]

e 11. biorxiv.org [biorxiv.org]

¢ To cite this document: BenchChem. [Protocol for Studying Trifloxystrobin Resistance in
Fungi]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8790963#protocol-for-studying-trifloxystrobin-
resistance-in-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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